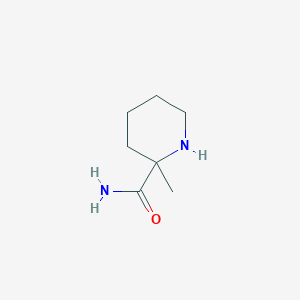
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a tetrahydropyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-diaminopentanoic acid with formaldehyde, followed by cyclization to form the tetrahydropyridine ring . The reaction conditions often require a catalyst and specific temperature and pH settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyridine ring into a more oxidized form, such as a pyridine derivative.
Reduction: Reduction reactions can further saturate the ring, leading to different tetrahydropyridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized tetrahydropyridine compounds .
Scientific Research Applications
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,2,3,4-tetrahydropyridine-3-carboxylic acid: Similar structure but different substitution pattern.
3-amino-4-arylpyridin-2(1H)-one: Contains a pyridine ring with different functional groups.
Uniqueness
2-amino-3,4,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
6-amino-2,3,4,5-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C6H10N2O2/c7-5-4(6(9)10)2-1-3-8-5/h4H,1-3H2,(H2,7,8)(H,9,10) |
InChI Key |
PSPFMMIHMUCXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=NC1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,7-Diethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13304932.png)





![N-[(3-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13304973.png)



